molecular formula C11H12O3 B1295859 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one CAS No. 6337-34-4

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Cat. No.: B1295859
CAS No.: 6337-34-4
M. Wt: 192.21 g/mol
InChI Key: JKKLKPFEVGIRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid that is soluble in water, ethanol, and ethyl acetate. This compound is known for its versatility and has been used in various applications ranging from drug synthesis to biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the addition of ketones to epoxides using specific catalysts. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide in diethyl ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which are significant in organic synthesis and the study of reaction mechanisms.

    Reduction: Reduction reactions can also be performed on this compound, leading to various derivatives.

    Substitution: It can participate in substitution reactions, particularly with secondary amines, to form N,N-disubstituted amides of glycolic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Secondary amines and appropriate catalysts are used for substitution reactions.

Major Products:

    Oxidation: Oxidation products include various dioxacycloalkanes.

    Reduction: Reduction products include alcohol derivatives.

    Substitution: Substitution products include N,N-disubstituted amides of glycolic acid.

Scientific Research Applications

2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one has a wide range of scientific research applications:

    Synthesis and Catalysis: It is used as a reagent for the synthesis of complex molecules and has been employed in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

    Crystal Structure Analysis: The crystal structure of its derivatives has been analyzed to provide insights into its stereochemistry and molecular interactions.

    Polymerization Studies: It has been investigated for its role in the thermal polymerization of phenyl-substituted 1,3-dioxolan-2,4-diones.

    Antimicrobial Activities: Novel amide derivatives of 1,3-dioxolane, including those with the 2,2-dimethyl-5-phenyl structure, have been synthesized and characterized for their antifungal and antibacterial activities.

    Photophysical Properties: Research on the photophysical properties of copper (I) complexes bearing this compound indicates its importance in the development of luminescent materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with molecular targets and pathways. It acts as a versatile reagent in various chemical reactions, facilitating the formation of complex molecules. The compound’s structure allows it to participate in stereoselective synthesis and catalysis, making it valuable in organic chemistry .

Comparison with Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 4-(Hydroxymethyl)-1,3-dioxolan-2-one
  • 2,2-Dimethyl-1,3-dioxolane
  • 4-Vinyl-1,3-dioxolan-2-one
  • Ethylene carbonate

Comparison: 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one stands out due to its phenyl substitution, which imparts unique chemical properties and reactivity. Compared to its analogs, it exhibits distinct stereochemistry and molecular interactions, making it particularly useful in stereoselective synthesis and catalysis .

Properties

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKLKPFEVGIRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992568
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-34-4, 71851-12-2
Record name NSC38017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Reactant of Route 4
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Reactant of Route 5
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
Reactant of Route 6
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.